molecular formula C13H17IO4 B2364062 2,4,6-Trimethyl(diacetoxyiodo)benzene CAS No. 33035-41-5

2,4,6-Trimethyl(diacetoxyiodo)benzene

Cat. No.: B2364062
CAS No.: 33035-41-5
M. Wt: 364.179
InChI Key: QFVRYGXAHXDPHE-UHFFFAOYSA-N
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Description

“2,4,6-Trimethyl(diacetoxyiodo)benzene” is a chemical compound with the molecular formula C13H17IO4 . It is also known by other names such as “2-(Diacetoxyiodo)mesitylene”, “[acetyloxy-(2,4,6-trimethylphenyl)-lambda3-iodanyl] acetate”, and "(diacetoxyiodo)mesitylene" .


Molecular Structure Analysis

The molecular weight of “this compound” is 364.18 g/mol . The InChI string representation of the molecule is InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 . Unfortunately, the 3D structure generation is disallowed due to unsupported atom valence .


Chemical Reactions Analysis

“Diacetoxyiodo)benzene” is used as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral and in the rhodium-catalyzed aziridination of olefins with sulfamate esters . It is also used in conjunction with a catalytic amount of sodium azide in acetonitrile for the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molecular weight of 364.18 g/mol, an XLogP3-AA of 3.9, and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

Oxidative Applications

2,4,6-Trimethyl(diacetoxyiodo)benzene, a versatile reagent, is widely utilized in oxidative processes. For instance, it has been used to oxidize quinols to quinones and monohydric phenols to p-quinone ketals, demonstrating its efficacy in yielding high-quality products in these reactions (Pelter & Elgendy, 1988). Additionally, its capability extends to the efficient oxidation of primary and secondary alcohols to their corresponding carbonyl compounds, showcasing its broad applicability in different oxidation scenarios (Yusubov et al., 2006).

Synthesis of Derivatives and Compounds

This reagent plays a crucial role in the synthesis of various organic compounds. Notably, it catalyzes the synthesis of biscoumarin derivatives in aqueous media, highlighting its environmental friendliness and efficiency in condensation reactions (Waghmare & Pandit, 2015). It also facilitates the synthesis of azobenzenes, oxazolines, and oxazines from different starting materials, underlining its versatility in organic synthesis (Ma et al., 2012), (Karade et al., 2007).

Catalytic and Green Chemistry Applications

In green chemistry, this compound is utilized as an environmentally benign catalyst. It has been employed in reactions such as the synthesis of vinyl sulfones and β-iodovinyl sulfones from alkenes and alkynes, showcasing its role in promoting sustainable chemistry practices (Katrun et al., 2010). Its application in the facile preparation and reactivity of magnetic nanoparticle-supported forms further demonstrates its potential in recyclable and efficient oxidation processes (Zhu & Wei, 2012).

Novel Reactions and Transformations

This reagent is notable for its role in novel and unique chemical transformations. For example, it enables the oxidative formation of N–O bonds and aids in the synthesis of complex organic structures like 1-arylnaphtho[1,2-d]isoxazoles (Shelke et al., 2014). It also contributes to the concept of 'aromatic ring umpolung', allowing for the rapid creation of various cores present in natural products (Guérard et al., 2010).

Safety and Hazards

“2,4,6-Trimethyl(diacetoxyiodo)benzene” may cause eye, skin, and respiratory tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as 2-(Diacetoxyiodo)mesitylene, are unactivated sp3 C-H bonds of both oxime and pyridine substrates . These bonds are targeted due to their ability to undergo highly regio- and chemoselective Pd (II)-catalyzed oxygenation .

Mode of Action

The compound acts as a stoichiometric oxidant in the TEMPO oxidation of nerol to neral . It is also employed in the rhodium-catalyzed aziridination of olefins with sulfamate esters . The compound interacts with its targets, leading to highly regio- and chemoselective Pd (II)-catalyzed oxygenation .

Biochemical Pathways

The affected biochemical pathways involve the TEMPO oxidation of nerol to neral and the rhodium-catalyzed aziridination of olefins with sulfamate esters . The downstream effects of these pathways include the production of neral from nerol and the formation of aziridines from olefins .

Pharmacokinetics

It is known that the compound is soluble in methanol , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action include the transformation of nerol to neral and the formation of aziridines from olefins . These transformations are achieved through the compound’s role as a stoichiometric oxidant .

Action Environment

Environmental factors such as temperature and solvent can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at temperatures between 0-10°C . Additionally, the compound is soluble in methanol , which can influence its reactivity and efficacy.

Properties

IUPAC Name

[acetyloxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVRYGXAHXDPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)I(OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33035-41-5
Record name IODOMESITYLENE DIACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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